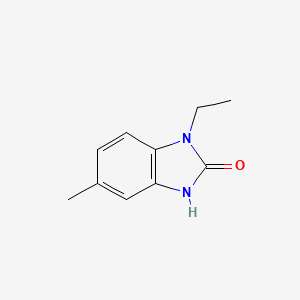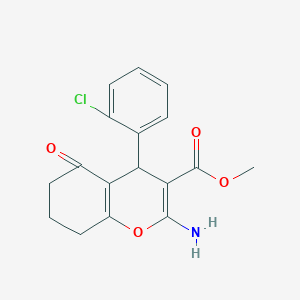![molecular formula C15H8Cl3FN4S B11998869 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 2-chloro-6-fluorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate undergoes cyclization with 2,4-dichlorophenylhydrazine to form the triazole ring.
Thiol Addition: Finally, the thiol group is introduced to the triazole ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can target the triazole ring or the benzylidene moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, inhibiting the growth of microorganisms.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry
In the agrochemical industry, the compound is investigated for its potential as a pesticide or herbicide. Its unique chemical properties allow it to interact with biological targets in plants and pests, providing effective control.
Mécanisme D'action
The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The compound’s aromatic rings and thiol group also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Bromobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of both chlorine and fluorine atoms in the benzylidene moiety of 4-((2-Chloro-6-fluorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol makes it unique. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H8Cl3FN4S |
|---|---|
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H8Cl3FN4S/c16-8-4-5-9(12(18)6-8)14-21-22-15(24)23(14)20-7-10-11(17)2-1-3-13(10)19/h1-7H,(H,22,24)/b20-7+ |
Clé InChI |
DBWDNJBUJUECQN-IFRROFPPSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


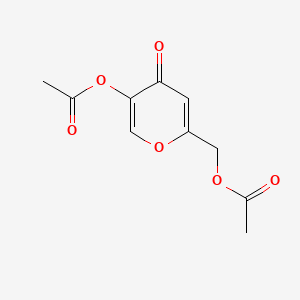
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
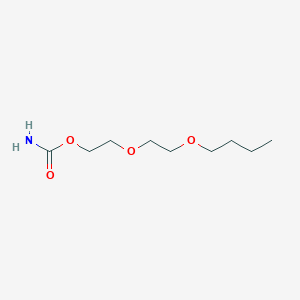
![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)
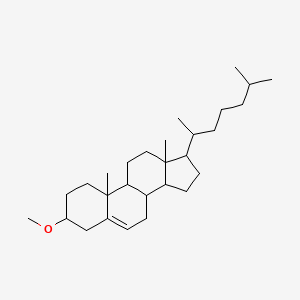
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
